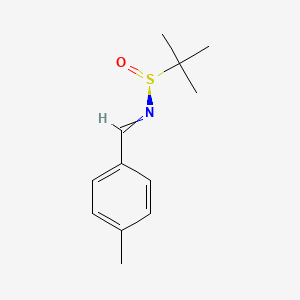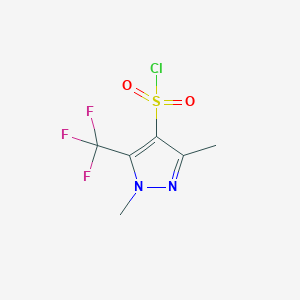
Chlorure de 1,3-diméthyl-5-trifluorométhyl-1H-pyrazole-4-sulfonyle
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, which includes compounds like “1,3-Dimethyl-5-trifluoromethyl-1H-pyrazole-4-sulfonyl chloride”, can be achieved through various methods . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions .
Molecular Structure Analysis
The molecular structure of “1,3-Dimethyl-5-trifluoromethyl-1H-pyrazole-4-sulfonyl chloride” is represented by the InChI code 1S/C5H7ClN2O2S/c1-4-5(11(6,9)10)3-8(2)7-4/h3H,1-2H3 . This indicates that the compound consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) atoms.
Physical And Chemical Properties Analysis
The physical form of “1,3-Dimethyl-5-trifluoromethyl-1H-pyrazole-4-sulfonyl chloride” is a solid . The compound is stored at room temperature . The molecular weight of the compound is 194.64 .
Applications De Recherche Scientifique
Chimie Médicinale : Agents Antileishmaniens et Antimalariens
Chlorure de 1,3-diméthyl-5-trifluorométhyl-1H-pyrazole-4-sulfonyle : a été utilisé dans la synthèse de dérivés de pyrazole couplés à l'hydrazine. Ces composés ont montré des résultats prometteurs en tant que pharmacophores potentiels pour le développement d'agents antileishmaniens et antimalariens . Les dérivés présentent une activité puissante contre Leishmania aethiopica et Plasmodium berghei, certains composés surpassant les médicaments standard en termes d'efficacité .
Chimie Agricole : Développement de Pesticides
Dans le secteur agricole, les dérivés de pyrazole, y compris ceux dérivés du This compound, sont explorés pour leur utilisation potentielle comme pesticides. La polyvalence structurale des pyrazoles permet la création de composés ayant une action spécifique contre les ravageurs agricoles .
Synthèse Organique : Blocs de Construction Hétérocycliques
Ce composé sert de bloc de construction en synthèse organique, en particulier dans la construction de composés hétérocycliques. Sa réactivité permet la formation de structures complexes qui sont précieuses dans diverses industries chimiques .
Intermédiaires Pharmaceutiques
Le groupe sulfonyle chloré dans le This compound en fait un intermédiaire utile dans la synthèse pharmaceutique. Il peut être utilisé pour introduire des fonctionnalités sulfonyle dans les molécules de médicaments, ce qui peut affecter les propriétés pharmacocinétiques des médicaments .
Science des Matériaux : Catalyseurs Résineux
En science des matériaux, les dérivés de pyrazole sont utilisés pour développer des catalyseurs résineux, non toxiques, thermiquement stables et économiques comme l'Amberlyst-70. Ces catalyseurs sont utilisés dans diverses réactions chimiques en raison de leurs attributs écologiques .
Industrie Chimique : Synthèse de Pyrimidines Disubstituées
Le composé est impliqué dans la synthèse de pyrimidines disubstituées, qui sont importantes dans l'industrie chimique pour leurs applications diverses, y compris dans le développement de produits pharmaceutiques et d'agrochimiques .
Safety and Hazards
The compound is considered hazardous. It can cause burns of eyes, skin, and mucous membranes . Contact with water liberates toxic gas and it reacts violently with water . The safety information includes pictograms GHS05 and GHS07, with the signal word “Danger”. Hazard statements include H302 and H314 .
Mécanisme D'action
Target of Action
Similar compounds have been known to target enzymes or receptors in the cell, leading to a cascade of biochemical reactions .
Mode of Action
It’s known that such compounds typically interact with their targets through processes like free radical reactions, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to changes in cellular functions .
Pharmacokinetics
These properties would determine the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
The effects would likely depend on the specific targets and pathways affected by the compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3-Dimethyl-5-trifluoromethyl-1H-pyrazole-4-sulfonyl chloride. These factors could include temperature, pH, and the presence of other compounds or enzymes .
Analyse Biochimique
Biochemical Properties
1,3-Dimethyl-5-trifluoromethyl-1H-pyrazole-4-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the modification of proteins and enzymes. This compound interacts with various biomolecules, including enzymes and proteins, through its reactive sulfonyl chloride group. The sulfonyl chloride group can form covalent bonds with nucleophilic amino acid residues, such as lysine and cysteine, leading to the modification of protein function. Additionally, the trifluoromethyl group enhances the compound’s stability and reactivity, making it an effective reagent in biochemical assays .
Cellular Effects
1,3-Dimethyl-5-trifluoromethyl-1H-pyrazole-4-sulfonyl chloride has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins, leading to altered gene expression and cellular metabolism. For instance, the compound can inhibit specific kinases, resulting in changes in phosphorylation patterns and downstream signaling events. These effects can ultimately impact cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 1,3-Dimethyl-5-trifluoromethyl-1H-pyrazole-4-sulfonyl chloride involves its interaction with biomolecules at the molecular level. The sulfonyl chloride group reacts with nucleophilic residues in proteins, forming covalent bonds and altering protein function. This modification can inhibit enzyme activity or change protein-protein interactions, leading to downstream effects on cellular processes. Additionally, the trifluoromethyl group can enhance the compound’s binding affinity to target proteins, increasing its efficacy in biochemical assays .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Dimethyl-5-trifluoromethyl-1H-pyrazole-4-sulfonyl chloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure to light or heat can lead to degradation. This degradation can reduce the compound’s efficacy and alter its impact on cellular processes .
Dosage Effects in Animal Models
The effects of 1,3-Dimethyl-5-trifluoromethyl-1H-pyrazole-4-sulfonyl chloride vary with different dosages in animal models. At low doses, the compound can selectively modify target proteins without causing significant toxicity. At higher doses, it can lead to adverse effects, including cytotoxicity and organ damage. These threshold effects highlight the importance of optimizing dosage to achieve desired outcomes while minimizing toxicity .
Metabolic Pathways
1,3-Dimethyl-5-trifluoromethyl-1H-pyrazole-4-sulfonyl chloride is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit specific metabolic enzymes, leading to changes in the concentration of key metabolites. These effects can impact cellular energy production, biosynthesis, and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 1,3-Dimethyl-5-trifluoromethyl-1H-pyrazole-4-sulfonyl chloride within cells and tissues are critical for its activity. The compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s efficacy and specificity in targeting cellular processes .
Subcellular Localization
1,3-Dimethyl-5-trifluoromethyl-1H-pyrazole-4-sulfonyl chloride exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interaction with target proteins and increase its efficacy in modifying cellular processes .
Propriétés
IUPAC Name |
1,3-dimethyl-5-(trifluoromethyl)pyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClF3N2O2S/c1-3-4(15(7,13)14)5(6(8,9)10)12(2)11-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEAPUWAKSQJSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)Cl)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601165481 | |
| Record name | 1H-Pyrazole-4-sulfonyl chloride, 1,3-dimethyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601165481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1365959-08-5 | |
| Record name | 1H-Pyrazole-4-sulfonyl chloride, 1,3-dimethyl-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365959-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-4-sulfonyl chloride, 1,3-dimethyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601165481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




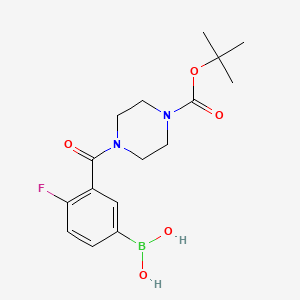
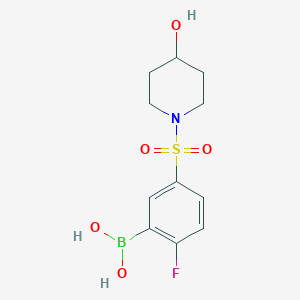



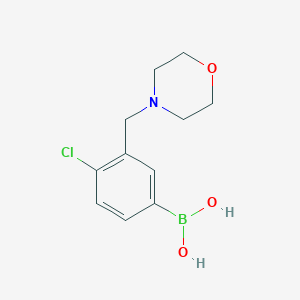


![2-Fluorobenzo[d]thiazol-4-ol](/img/structure/B1412264.png)
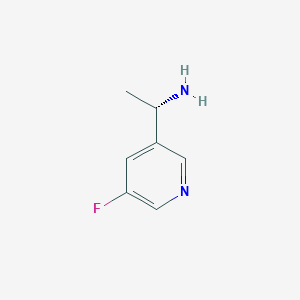

![4-Pyridinecarboxylic acid, 2-[(2S)-2-amino-1-oxo-3-phenylpropyl]hydrazide](/img/structure/B1412269.png)
